molecular formula C24H40N2O3 B8477838 N-(4-Nitrophenyl)octadecanamide CAS No. 81713-77-1

N-(4-Nitrophenyl)octadecanamide

Cat. No. B8477838
Key on ui cas rn: 81713-77-1
M. Wt: 404.6 g/mol
InChI Key: QAOSXQUJMCSBGZ-UHFFFAOYSA-N
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Patent
US05928988

Procedure details

In a three necked flask equipped with a dropping funnel, a thermometer and a reflux condenser, p-nitroaniline (138 g) was dissolved in a mixed solution of tetrahydrofuran (200 ml) with pyridine (140 ml) in a nitrogen atmosphere. To the solution, octadecanoyl chloride (333 g) was added through the dropping funnel over a time span of 20 minutes, while stirring the reaction mixture. After the completion of the dropwise addition, the reaction mixture was stirred for 2 hours. The resultant solid product was removed by filtering, and the filtrate was concentrated under reduced pressure, to produce crystals. The crystals were collected and recrystallized from ethanol. 4'-nitro-n-octadecaneanilide (364 g) was obtained at a yield of 90%.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
333 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](Cl)(=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>O1CCCC1.N1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:11](=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
140 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
333 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three necked flask equipped with a dropping funnel
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resultant solid product was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce crystals
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(NC(CCCCCCCCCCCCCCCCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 364 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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